molecular formula C10H9Cl2FO2 B1410099 Ethyl 2,5-dichloro-4-fluorophenylacetate CAS No. 1803807-81-9

Ethyl 2,5-dichloro-4-fluorophenylacetate

Cat. No.: B1410099
CAS No.: 1803807-81-9
M. Wt: 251.08 g/mol
InChI Key: SAQQRNIWNHIUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dichloro-4-fluorophenylacetate is an organofluorine compound featuring a phenylacetate backbone substituted with chlorine atoms at positions 2 and 5 and a fluorine atom at position 3. This compound is commercially available, as indicated by its listing in pharmaceutical sales databases , though detailed physicochemical or pharmacological data are absent in the provided sources.

Properties

CAS No.

1803807-81-9

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

ethyl 2-(2,5-dichloro-4-fluorophenyl)acetate

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3

InChI Key

SAQQRNIWNHIUAQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=C(C=C1Cl)F)Cl

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Cl)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent patterns, functional groups, and inferred reactivity based on general chemical principles.

Structural Comparison (Table 1)

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Notes
Ethyl 2,5-dichloro-4-fluorophenylacetate Not explicitly provided Likely C₁₀H₉Cl₂FO₂ Cl (2,5), F (4), phenylacetate Target compound; commercial availability noted
Ethyl 3,5-dichloro-4-fluorophenylacetate 877397-67-6 C₁₀H₉Cl₂FO₂ Cl (3,5), F (4), phenylacetate Structural isomer; differs in Cl positioning
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 C₁₀H₇Cl₂F₂O₂ Cl (2,5), difluoroacetate Difluoro substitution on acetate alters electronic properties
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 61720-24-9 C₁₁H₁₀Cl₂O₄ Cl (2,3), formyl (4), phenoxyacetate Phenoxy group and formyl enhance reactivity

Substituent Positioning and Electronic Effects

  • This compound vs. Ethyl 3,5-dichloro-4-fluorophenylacetate: The positional isomerism of chlorine (2,5 vs. 3,5) impacts steric and electronic effects. This could influence hydrolysis rates or binding interactions in biological systems .
  • Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate: The difluoroacetate group introduces strong electron-withdrawing effects, likely accelerating ester hydrolysis compared to the mono-fluorinated target compound. The absence of a 4-fluoro substituent further differentiates electronic distribution .
  • Ethyl (2,3-dichloro-4-formylphenoxy)acetate: The phenoxy linkage and formyl group (vs. phenylacetate) suggest distinct reactivity, such as susceptibility to nucleophilic attack at the formyl carbon or oxidation of the phenoxy moiety. The 2,3-dichloro arrangement may reduce symmetry, affecting crystallinity or solubility .

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